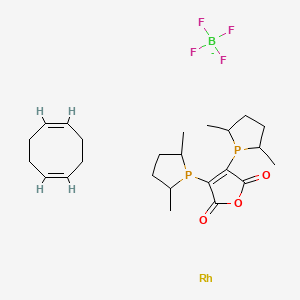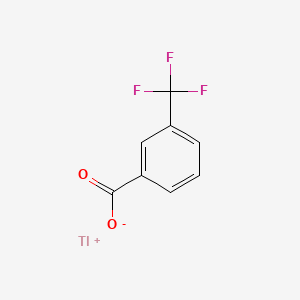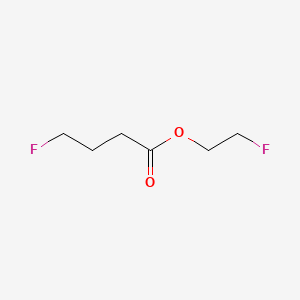
Butyric acid, 4-fluoro-, 2-fluoroethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyric acid, 4-fluoro-, 2-fluoroethyl ester is an organic compound that belongs to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavorings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 4-fluoro-, 2-fluoroethyl ester typically involves the esterification reaction between butyric acid and 2-fluoroethanol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product . The reaction can be represented as follows:
Butyric acid+2-fluoroethanolH2SO4Butyric acid, 4-fluoro-, 2-fluoroethyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is typically carried out at elevated temperatures to accelerate the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
Butyric acid, 4-fluoro-, 2-fluoroethyl ester can undergo various chemical reactions, including hydrolysis, reduction, and substitution.
Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or alcohols.
Major Products Formed
Hydrolysis: Butyric acid and 2-fluoroethanol.
Reduction: Butanol and 2-fluoroethanol.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Butyric acid, 4-fluoro-, 2-fluoroethyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of butyric acid, 4-fluoro-, 2-fluoroethyl ester involves its hydrolysis to butyric acid and 2-fluoroethanol. Butyric acid is known to inhibit histone deacetylases, leading to changes in gene expression . The ester itself may also interact with various enzymes and proteins, affecting their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butyric acid, 4-fluoro-, methyl ester
- Butyric acid, 4-fluoro-, ethyl ester
- Butyric acid, 4-fluoro-, propyl ester
Uniqueness
Butyric acid, 4-fluoro-, 2-fluoroethyl ester is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and physical properties compared to other butyric acid esters. The fluorine atoms increase the compound’s lipophilicity and stability, making it more suitable for certain applications in pharmaceuticals and materials science .
Eigenschaften
CAS-Nummer |
371-29-9 |
|---|---|
Molekularformel |
C6H10F2O2 |
Molekulargewicht |
152.14 g/mol |
IUPAC-Name |
2-fluoroethyl 4-fluorobutanoate |
InChI |
InChI=1S/C6H10F2O2/c7-3-1-2-6(9)10-5-4-8/h1-5H2 |
InChI-Schlüssel |
QNCFYCXLBKFOLB-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)OCCF)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,4aR,6S,7R,8S,8aR)-7-benzylsulfonyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] phenylmethanesulfonate](/img/structure/B13416766.png)
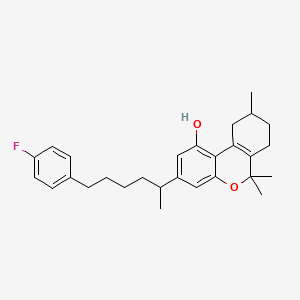
![Butyl prop-2-enoate;2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(methyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]ethyl prop-2-enoate](/img/structure/B13416778.png)
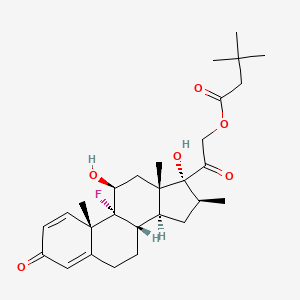
![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[2-[2-(2-phenylethyl)-1,3-dioxolan-2-yl]ethyl]cyclopentyl]hept-5-enoate](/img/structure/B13416799.png)
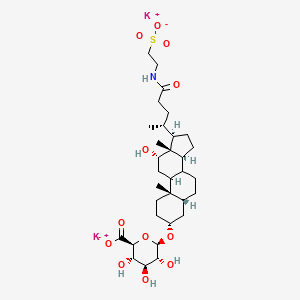
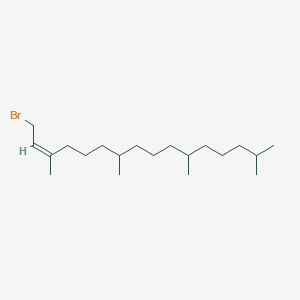

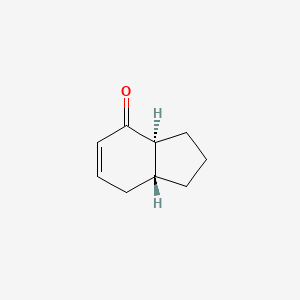

![[1,1'-Biphenyl]-4-carbonyl chloride, 4'-heptyl-](/img/structure/B13416830.png)
